Florylpicoxamid-phenol

Description

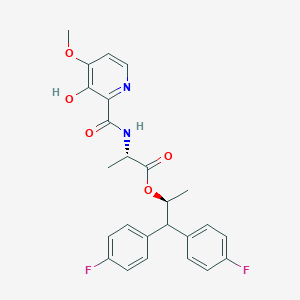

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H24F2N2O5 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

[(2S)-1,1-bis(4-fluorophenyl)propan-2-yl] (2S)-2-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]propanoate |

InChI |

InChI=1S/C25H24F2N2O5/c1-14(29-24(31)22-23(30)20(33-3)12-13-28-22)25(32)34-15(2)21(16-4-8-18(26)9-5-16)17-6-10-19(27)11-7-17/h4-15,21,30H,1-3H3,(H,29,31)/t14-,15-/m0/s1 |

InChI Key |

FXCKWSOZNZLUMM-GJZGRUSLSA-N |

Isomeric SMILES |

C[C@@H](C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)[C@H](C)NC(=O)C3=NC=CC(=C3O)OC |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)C(C)NC(=O)C3=NC=CC(=C3O)OC |

Origin of Product |

United States |

Synthetic Research and Derivatization Studies of Florylpicoxamid and Its Phenolic Analogues

Fortgeschrittene synthetische Wege zu Florylpicoxamid (B6595160) und Vorläufern

Die Synthese von Florylpicoxamid, einem Breitspektrum-Fungizid, wurde durch die Anwendung von Prinzipien der grünen Chemie optimiert, um Nachhaltigkeit und Kosteneffizienz zu gewährleisten. researchgate.netrsc.org

Prinzipien der grünen Chemie in der Florylpicoxamid-Synthese

Die Entwicklung von Florylpicoxamid wurde von Anfang an von den Prinzipien der grünen Chemie geleitet. researchgate.netrsc.org Ziel war es, eine maximale biologische Aktivität zu erreichen und gleichzeitig einen schnellen Abbau nach der Anwendung zu gewährleisten, um die Umweltbelastung zu minimieren. researchgate.net Im Gegensatz zu vielen chiralen Pflanzenschutzmitteln wurde Florylpicoxamid gezielt als einzelnes Stereoisomer entwickelt. researchgate.net Dies minimiert die Aufwandmenge und vermeidet die potenzielle Umweltbelastung durch weniger aktive Stereoisomere. researchgate.net

Ein Schlüsselaspekt der grünen Synthese ist die Reduzierung von Schutzgruppen und die Verwendung sichererer Lösungsmittel. researchgate.netrsc.org Darüber hinaus wurden gefährliche Reagenzien durch industriell bevorzugte Alternativen ersetzt. researchgate.net

Stereoselektive Synthesemethoden für chirale Analoga von Florylpicoxamid-Phenol

Die stereoselektive Synthese ist entscheidend für die Herstellung des wirksamsten Stereoisomers von Florylpicoxamid. researchgate.net Glücklicherweise kann dieses aus den natürlichen Antipoden von Milchsäure und Alanin abgeleitet werden. researchgate.netrsc.org Eine konvergente stereoselektive Synthese wurde entwickelt, die nachhaltiger und kostengünstiger ist als frühere Methoden. researchgate.netrsc.org

Ein Ansatz zur Herstellung des chiralen (2S)-1,1-Bis(4-fluorphenyl)propan-2-ylalkohol-Zwischenprodukts ist die asymmetrische Hydrierung eines Keton-Vorläufers unter Verwendung eines Ruthenium-basierten chiralen Katalysators, wodurch ein Enantiomerenüberschuss (ee) von >98 % erreicht wird.

Eine weitere Methode zur Synthese von chiralen α,α-Diarylketonen, die als Vorläufer für Florylpicoxamid-Analoga dienen können, nutzt eine Eintopfreaktion mit sichtbarem Licht und Phosphorsäure-Katalyse. nih.gov Diese Methode ermöglicht die Bildung von drei chemischen Bindungen in einem Schritt unter milden Bedingungen. nih.gov

Nutzung erneuerbarer Rohstoffe (z. B. Furfural (B47365), Milchsäure, Alanin) in der Florylpicoxamid-Vorläufersynthese

Ein wesentlicher Fortschritt in der nachhaltigen Produktion von Florylpicoxamid ist die Nutzung erneuerbarer Rohstoffe. researchgate.netdigitellinc.com Durch die Entwicklung einer neuartigen Synthesesequenz für das 2,3,4-trisubstituierte Pyridinmotiv aus Furfural konnte der Anteil an erneuerbarem Kohlenstoff im Wirkstoff auf fast 50 % erhöht werden. researchgate.netrsc.org Furfural wird aus lignocellulosehaltiger Biomasse gewonnen, die größtenteils aus landwirtschaftlichen Abfällen stammt. researchgate.net

Die Synthese des Alanin-Derivats, einer weiteren Schlüsselkomponente, geht vom (S,S)-Lactid aus, dem Dimer der Milchsäure, die durch bakterielle Fermentation von Kohlenhydraten gewonnen wird. chemicalbook.comsci-hub.st Das (2S)-2-Aminopropanoat-Fragment wird aus L-Alanin, ebenfalls einem erneuerbaren Rohstoff, gewonnen. nih.gov

Derivatisierung und Strukturmodifikationsforschung zur Verbesserung von Aktivität und Nachhaltigkeit

Die Forschung zur Derivatisierung und Strukturmodifikation von Florylpicoxamid zielt darauf ab, dessen Wirksamkeit zu verbessern und neue, nachhaltigere Analoga zu entwickeln.

Designstrategien von der Inspiration durch Naturstoffe (z. B. UK-2A) bis hin zu vollsynthetischen Analoga von Florylpicoxamid

Die Entwicklung von Florylpicoxamid ist ein Paradebeispiel für die schrittweise Dekonstruktion eines makrozyklischen Naturstoffs, um einen vollsynthetischen Wirkstoff für den Pflanzenschutz zu entwerfen. nih.gov Der Naturstoff UK-2A, der aus Streptomyces isoliert wurde, besitzt eine starke antifungale Aktivität, aber es fehlen ihm wichtige Eigenschaften für die Anwendung im Feld. digitellinc.comnih.gov Durch post-fermentative Umwandlung von UK-2A in Fenpicoxamid (B607437) wurde ein Wirkstoff mit einem neuen Wirkort für Getreide- und Bananenpathogene geschaffen. nih.gov

Florylpicoxamid ist eine synthetische Variante von Fenpicoxamid, die durch die Identifizierung der für die antifungale Aktivität von UK-2A notwendigen Strukturelemente entwickelt wurde. nih.gov Es ist ein nicht-makrozyklischer Wirkstoff mit zwei Stereozentren weniger als Fenpicoxamid, was die Synthese vereinfacht. nih.gov

Erforschung von this compound-verwandten Strukturen und Gerüstmodifikation

Die Erforschung von Struktur-Aktivitäts-Beziehungen von UK-2A-Analoga ermöglichte das Design von Florylpicoxamid. researchgate.net Dabei wurde das komplexe neungliedrige Makrozyklus von UK-2A durch eine einfachere, vollsynthetische Struktur ersetzt. researchgate.net

Aktive Lernverfahren unter Verwendung von 3D-QSAR-Methoden wurden eingesetzt, um aus einer großen Anzahl von Verbindungen die vielversprechendsten Kandidaten für die Synthese zu identifizieren. nih.gov Dieser Ansatz, der mit nur einer kleinen Anzahl von Verbindungen beginnt, kann durch iterative Verfeinerung des Modells die bindende metabolische Form von Florylpicoxamid identifizieren. nih.gov

Tabelle 1: In diesem Artikel erwähnte Verbindungen

| Verbindungsname | Chemische Struktur |

| Florylpicoxamid | (S)-1,1-Bis(4-fluorphenyl)propan-2-yl(3-acetoxy-4-methoxypicolinoyl)-l-alaninat |

| This compound | (S)-1,1-Bis(4-fluorphenyl)propan-2-yl(3-hydroxy-4-methoxypicolinoyl)-l-alaninat |

| UK-2A | Naturstoff mit makrozyklischer Struktur |

| Fenpicoxamid | Derivat von UK-2A |

| Furfural | C5H4O2 |

| Milchsäure | C3H6O3 |

| Alanin | C3H7NO2 |

| (S,S)-Lactid | C6H8O4 |

| 3-Hydroxy-4-methoxypicolinsäure | C7H7NO4 |

Molecular and Cellular Mechanisms of Action of Florylpicoxamid Phenol

Inhibition of Mitochondrial Cytochrome bc1 Complex (Complex III) by Florylpicoxamid-phenol

This compound, the active metabolite of the fungicide florylpicoxamid (B6595160), functions as a potent inhibitor of the mitochondrial cytochrome bc1 complex, also known as Complex III. chemicalbook.com This complex is a crucial component of the electron transport chain in fungi, playing an essential role in cellular respiration and the production of ATP. mdpi.com As a member of the Quinone inside Inhibitor (QiI) class of fungicides, its mechanism is distinct from other inhibitors that target different sites on the complex. researchgate.netfrac.info

Florylpicoxamid itself is a second-generation picolinamide (B142947) fungicide, developed as a fully synthetic analogue inspired by the natural product UK-2A. chemicalbook.comnih.gov In fungal cells, florylpicoxamid is metabolized into its active form, this compound (also known as des-acetyl florylpicoxamid or CAS-649), which is responsible for its fungicidal efficacy. chemicalbook.comnih.gov

Specificity of Qi Site Binding and Interference with Fungal Energy Production

The primary molecular target of this compound is the Qi site, or ubiquinone reduction site, located on the cytochrome b subunit of the mitochondrial bc1 complex. chemicalbook.comnih.gov The bc1 complex facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process that also involves pumping protons across the inner mitochondrial membrane. This creates the proton-motive force necessary for ATP synthesis. mdpi.com

By binding specifically to the Qi site, this compound obstructs the electron transport chain, effectively halting fungal respiration. researchgate.netmdpi.com This disruption of energy production is the core of its fungicidal action. This binding specificity distinguishes it from strobilurin (QoI) fungicides, which bind to the Qo (quinone oxidation) site of the same complex, meaning there is no target-site-based cross-resistance between the two classes. researchgate.netnih.gov

Comparative Studies of this compound with Fenpicoxamid (B607437) and UK-2A on Target Interaction

Florylpicoxamid belongs to the same picolinamide chemical class as fenpicoxamid, which is a semi-synthetic fungicide derived from the natural antifungal compound UK-2A. nih.govmdpi.com Both florylpicoxamid and fenpicoxamid are pro-fungicides that are converted into their respective active forms within the target organism. Florylpicoxamid is converted to this compound (CAS-649), while fenpicoxamid is metabolized to UK-2A. nih.govresearchgate.net

Comparative studies using the model organism Saccharomyces cerevisiae (yeast) have demonstrated that the active metabolites, this compound and UK-2A, interact with the Qi site in a very similar manner. nih.gov Research on yeast mutants with specific amino acid substitutions in cytochrome b has shown that changes at positions like G37, N31, and L198 confer resistance to both compounds. nih.gov This strong correlation in resistance patterns suggests that the binding interactions for both molecules at the target site are nearly identical and that cross-resistance between florylpicoxamid and fenpicoxamid is likely in target pathogens if resistance develops. nih.govresearchgate.net

**Table 1: Comparative Effects of Amino Acid Substitutions in Cytochrome b on Fungicide Sensitivity in Saccharomyces cerevisiae*** *This table summarizes findings on how specific mutations affect the activity of this compound (CAS-649) and UK-2A, indicating their similar binding mechanisms. Data is synthesized from published research. nih.gov

| Amino Acid Substitution | Effect on Sensitivity to this compound (CAS-649) | Effect on Sensitivity to UK-2A | Inference |

|---|---|---|---|

| G37 (various substitutions) | High resistance | High resistance | Steric interference with binding |

| N31K | High resistance | High resistance | Disruption of a key salt-bridge interaction |

| L198F | High resistance | High resistance | Steric interference with binding |

| K228M | Moderate resistance | Moderate resistance | Affects binding pocket |

Biological Pathways Affected by this compound in Target Organisms

The inhibition of mitochondrial respiration by this compound triggers a cascade of events that disrupt critical biological pathways within fungal cells, ultimately leading to the cessation of growth and development.

Inhibition of Spore Germination and Mycelial Growth Processes

Florylpicoxamid is highly effective at inhibiting multiple stages of the fungal life cycle. nih.gov A key aspect of its preventative activity is the inhibition of spore germination on the surface of plants, which prevents the initial infection from taking hold. nih.govcorteva.com For established infections, the compound demonstrates curative action by arresting the growth of mycelia and preventing the development of fruiting bodies like pycnidia, thereby halting the spread of the disease within plant tissues. researchgate.netnih.gov

Studies on Botrytis cinerea, the fungus that causes gray mold, have quantified the potent inhibitory effects of florylpicoxamid on various developmental processes. nih.gov

**Table 2: Inhibitory Efficacy of Florylpicoxamid on Developmental Stages of Botrytis cinerea*** *This table presents the effective concentration of florylpicoxamid required to inhibit 50% of the activity (EC50) for different life stages of the pathogen. nih.gov

| Fungal Process | EC50 Value (μg/ml) |

|---|---|

| Conidial Germination | 0.0062 |

| Sclerotium Germination | 0.012 |

| Germ Tube Elongation | 0.019 |

| Mycelial Growth | 0.051 |

Cellular Responses and Physiological Perturbations Induced by this compound

The primary physiological perturbation caused by this compound is the severe disruption of cellular energy metabolism. By blocking the electron transport chain, it causes a rapid loss of the mitochondrial membrane potential, which is essential for ATP synthesis. researchgate.net This leads to an energy crisis within the fungal cell, impacting all energy-dependent processes, including biosynthesis, transport, and cell division.

While direct studies on the broader cellular stress responses to this compound are limited, it is known that phenolic compounds can induce complex cellular responses in fungi. nih.gov In many fungal species, chemical stressors can activate conserved signaling pathways, such as those involving oxidant-sensitive transcription factors, to counteract the chemical threat. nih.govresearchgate.net The profound impact of this compound on mitochondrial function represents a significant cellular stress that fundamentally compromises the pathogen's viability.

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Class | Role/Significance |

|---|---|---|

| Florylpicoxamid | Picolinamide | Pro-fungicide; second-generation QiI |

| This compound | Picolinamide | Active metabolite of florylpicoxamid |

| Fenpicoxamid | Picolinamide | First-generation picolinamide pro-fungicide |

| UK-2A | Antifungal Natural Product | Active metabolite of fenpicoxamid; inspiration for picolinamide fungicides |

| CAS-649 | Picolinamide | Alternative name for this compound |

| Antimycin A | Antibiotic | A known Qi site inhibitor used in comparative studies |

| Ilicicolin H | Antibiotic | A known Qi site inhibitor used in comparative studies |

| Epoxiconazole | Triazole | A DMI fungicide used for comparison |

| Fluxapyroxad | Carboxamide | An SDHI fungicide used for comparison |

| Benzovindiflupyr | Carboxamide | An SDHI fungicide used for comparison |

| Boscalid | Carboxamide | An SDHI fungicide used for comparison |

Investigations into Resistance Mechanisms and Dynamics for Florylpicoxamid Phenol

Identification and Characterization of Target Site Mutations Conferring Resistance to Florylpicoxamid-phenol

The primary mechanism of resistance to florylpicoxamid (B6595160) involves genetic mutations in the target protein, cytochrome b (Cyt b). nih.govacs.org These mutations alter the protein's structure, thereby reducing the binding efficacy of the fungicide.

Research has identified several key amino acid substitutions in the cytochrome b protein that confer varying levels of resistance to florylpicoxamid. nih.gov In studies on Colletotrichum scovillei and Colletotrichum truncatum, specific point mutations have been consistently linked to reduced sensitivity. acs.orgnih.gov

Key identified mutations include:

A37V: An alanine (B10760859) to valine substitution at position 37. This mutation has been detected in highly resistant mutants of C. scovillei and C. truncatum. nih.govnih.govrevistacultivar.com

S207L: A serine to leucine (B10760876) substitution at position 207, identified in moderately resistant mutants of C. scovillei and C. gloeosporioides. nih.govrevistacultivar.com

S207P: A serine to proline substitution at position 207, found in C. truncatum. nih.govacs.org

N31S/A37V: A double mutation involving asparagine to serine at position 31 and alanine to valine at position 37, also found in C. truncatum. nih.govacs.org

These mutations are believed to reduce the binding affinity between the fungicide and its target protein, which is a critical factor for the fungicide's efficacy. revistacultivar.com In Saccharomyces cerevisiae, used as a model organism, substitutions involving G37 and L198 were also shown to confer high resistance, primarily through steric interference with the fungicide binding. researchgate.netresearchgate.net

Table 1: Identified Amino Acid Substitutions in Cytochrome b Conferring Resistance to Florylpicoxamid

| Mutation | Fungal Species | Observed Resistance Level | Reference |

|---|---|---|---|

| A37V | Colletotrichum scovillei, Colletotrichum truncatum, Colletotrichum gloeosporioides | High | nih.govnih.govrevistacultivar.com |

| S207L | Colletotrichum scovillei, Colletotrichum gloeosporioides | Moderate | nih.govrevistacultivar.com |

| S207P | Colletotrichum truncatum | Varying | nih.govacs.org |

| N31S/A37V | Colletotrichum truncatum | Varying | nih.govacs.org |

| G37V | Zymoseptoria tritici | High | researchgate.net |

To better understand the impact of these mutations, molecular docking and computational analyses have been employed. nih.govnih.gov These studies simulate the interaction between florylpicoxamid and both the wild-type and mutated cytochrome b proteins.

The results from molecular docking confirmed that mutations like A37V and S207L confer different resistance levels to florylpicoxamid by altering the binding pocket. nih.govrevistacultivar.com These analyses suggest that changes in the amino acid sequence lead to steric hindrance or the disruption of key interactions, such as salt bridges, which weakens the binding of the fungicide to its target site. researchgate.netnih.gov This reduced binding affinity is the molecular basis for the observed resistance in fungal pathogens. revistacultivar.com

Cross-Resistance Profile Analysis of this compound with Other Fungicide Classes (e.g., Strobilurin, Azole, Benzimidazole, QoI, MBC, SDHI)

An important aspect of a new fungicide is its cross-resistance profile with existing chemical classes. Studies have consistently shown that florylpicoxamid lacks cross-resistance with several major fungicide groups. nih.govnih.govnih.gov This is attributed to its novel mode of action, targeting the Qi site of the cytochrome bc1 complex, which is distinct from the target sites of many other fungicides. researchgate.netcorteva.com

Specifically, no cross-resistance has been observed between florylpicoxamid and:

Quinone outside Inhibitors (QoI) , such as strobilurins. nih.govresearchgate.netnih.gov

Azoles (demethylation inhibitors, DMIs). nih.govresearchgate.net

Methyl Benzimidazole Carbamates (MBC) . nih.gov

Succinate Dehydrogenase Inhibitors (SDHI) . nih.gov

This lack of cross-resistance makes florylpicoxamid a valuable tool for resistance management programs, as it can be used in rotation or combination with other fungicides to control pathogens that may have developed resistance to other modes of action. nih.govcorteva.comregulations.gov

Table 2: Cross-Resistance Profile of Florylpicoxamid

| Fungicide Class | Examples | Cross-Resistance Observed | Reference |

|---|---|---|---|

| Quinone outside Inhibitors (QoI) | Strobilurins (e.g., Azoxystrobin) | No | nih.govresearchgate.netnih.gov |

| Azoles (DMIs) | Epoxiconazole | No | nih.govresearchgate.net |

| Methyl Benzimidazole Carbamates (MBC) | - | No | nih.gov |

| Succinate Dehydrogenase Inhibitors (SDHI) | Boscalid, Fluxapyroxad | No | nih.govnih.gov |

| Benzimidazoles | - | No | researchgate.net |

Mechanisms of Resistance Development and Spread in Fungal Populations

The development of resistance to florylpicoxamid in fungal populations is primarily driven by the selection of individuals with mutations in the cytochrome b target gene. nih.govacs.orgnih.gov The process begins with spontaneous mutations that occur naturally in the pathogen population. When the fungicide is applied, it exerts strong selection pressure, eliminating susceptible individuals and allowing those with resistance-conferring mutations to survive and reproduce.

The risk of resistance developing in pathogens like C. truncatum and C. scovillei to florylpicoxamid has been assessed as moderate. acs.orgnih.gov The spread of these resistant strains is then facilitated by the continued use of the fungicide, which favors their proliferation. While target site alteration is the most documented mechanism, other general mechanisms of acquired resistance in fungi include the upregulation of multidrug transporters (efflux pumps) and the activation of stress response pathways, which can contribute to broader resistance profiles. researchgate.netnih.gov To mitigate the development and spread of resistance, it is essential to implement resistance management strategies, such as rotating florylpicoxamid with fungicides that have different modes of action. revistacultivar.comregulations.gov

Metabolism and Environmental Transformation Pathway Studies of Florylpicoxamid and Its Phenolic Metabolites

In Vivo Metabolic Conversion of Florylpicoxamid (B6595160) to Florylpicoxamid-phenol (e.g., Deacetylation to CAS-649)

Florylpicoxamid undergoes in vivo metabolic conversion to its primary, biologically active metabolite, known as this compound or CAS-649. researchgate.net This transformation occurs through a deacetylation process, which involves the removal of the acetyl substituent from the picolinamide (B142947) head of the parent molecule. researchgate.net This primary metabolite is responsible for the fungicidal activity of florylpicoxamid. researchgate.net

Studies in plants have demonstrated this conversion. For instance, in lettuce, following foliar application, both parent florylpicoxamid and its metabolite X12485649 (CAS-649) were identified as major components of the residue. apvma.gov.au Similarly, research on wheat leaves confirmed the metabolism of florylpicoxamid to its des-acetyl version, X12485649. researchgate.net In animal studies, deacetylated florylpicoxamid was detected as a major metabolite in the feces of rats following oral dosing. apvma.gov.au The binding interactions of CAS-649 at the Qi site of the cytochrome bc1 complex have been explored to understand its mechanism of action and potential for resistance. nih.govresearchgate.net

Environmental Degradation Pathways of Florylpicoxamid and this compound

The environmental degradation of florylpicoxamid is initiated by its rapid conversion to the phenolic metabolite X12485649. apvma.gov.au The stability of this primary metabolite is influenced by pH. Hydrolysis studies show that X12485649 is stable at pH 4 and pH 7. apvma.gov.au However, under alkaline conditions (pH 9) at 25°C, it hydrolyzes into the transformation products X12485473 (maximum of 55%) and X12485631 (maximum of 54%). apvma.gov.au The half-life (DT50) for this hydrolysis process was determined to be 27 days. apvma.gov.au In sterile pH 7 buffer, the photodegradation of florylpicoxamid itself is rapid, with a DT50 value of 0.12 days. apvma.gov.au

Table 1: Hydrolysis of Florylpicoxamid Metabolite X12485649

| pH | Stability | Transformation Products (at pH 9) | Half-Life (DT50) at pH 9 |

|---|---|---|---|

| 4 | Stable | N/A | N/A |

| 7 | Stable | N/A | N/A |

In both soil and aquatic environments, florylpicoxamid demonstrates instability, rapidly converting to its primary metabolite, X12485649. apvma.gov.au

In soil, this initial conversion is significant, with X12485649 reaching a maximum of 93%. apvma.gov.au Further biotransformation leads to the formation of other major metabolites, including X12485631 (maximum 33%), X12485473 (maximum 12%), and X696476 (maximum 12%). apvma.gov.au

In aquatic systems, florylpicoxamid applied to water/sediment environments also quickly hydrolyzes to X12485649, which was observed at a maximum of 45% in the water phase. apvma.gov.au This metabolite then rapidly partitions to the sediment, reaching a maximum of 83% in the sediment phase. apvma.gov.au

Table 2: Major Metabolites of Florylpicoxamid in Environmental Systems

| System | Primary Metabolite | Maximum Observed (%) | Other Major Metabolites | Maximum Observed (%) |

|---|---|---|---|---|

| Soil | X12485649 | 93% | X12485631 | 33% |

| X12485473 | 12% | |||

| X696476 | 12% | |||

| Aquatic (Water Phase) | X12485649 | 45% | - | - |

Persistence and Mobility Studies of this compound and its Environmental Metabolites

Studies on the persistence of florylpicoxamid and its primary phenolic metabolite, X12485649, indicate that the combined residues are persistent in the environment. apvma.gov.au

In aerobic soil conditions, the dissipation half-lives (DT50) for the combined residues of florylpicoxamid and X12485649 ranged from 138 to 1060 days, with a geometric mean of 406 days. apvma.gov.au Under anaerobic soil conditions, the dissipation was faster, with half-lives ranging from 99 to 287 days (geometric mean of 185 days). apvma.gov.au

In water/sediment systems, the combined residues were found to be persistent under both aerobic and anaerobic conditions, with DT50 values ranging from 172 to 186 days for the total system. apvma.gov.au The dissipation of these combined residues from the water phase alone under aerobic conditions had DT50 values between 14 and 70 days, with a geomean of 31 days, reflecting the partitioning of the metabolites from water to sediment. apvma.gov.au The low vapor pressure and Henry's law constant for the parent compound suggest that volatilization is not a significant route of dissipation. apvma.gov.au

Table 3: Dissipation Half-Life (DT50) of Combined Florylpicoxamid and X12485649 Residues

| System | Condition | DT50 Range (days) | Geometric Mean DT50 (days) |

|---|---|---|---|

| Soil | Aerobic | 138 - 1060 | 406 |

| Soil | Anaerobic | 99 - 287 | 185 |

| Water/Sediment (Total System) | Aerobic / Anaerobic | 172 - 186 | N/A |

Table 4: Compound Names and Identifiers

| Name/Identifier | Description |

|---|---|

| Florylpicoxamid | Parent active ingredient, a picolinamide fungicide. herts.ac.uk |

| This compound | Common name for the primary phenolic metabolite of Florylpicoxamid. |

| CAS-649 | A chemical identifier for the primary, active deacetylated metabolite of Florylpicoxamid. researchgate.netnih.gov |

| X12485649 | An identifier for the deacetylated metabolite of Florylpicoxamid, equivalent to CAS-649. apvma.gov.auresearchgate.net |

| X12485631 | An environmental transformation product of Florylpicoxamid. apvma.gov.au |

| X12485473 | An environmental transformation product of Florylpicoxamid. apvma.gov.au |

Structure Activity Relationship Sar and Computational Studies of Florylpicoxamid Phenol

Elucidation of Key Structural Motifs for Florylpicoxamid-phenol Activity and Target Binding

Florylpicoxamid (B6595160) is a second-generation, fully synthetic picolinamide (B142947) fungicide inspired by the natural product UK-2A. nih.govresearchgate.net Its design involved a systematic deconstruction of the complex macrocyclic structure of UK-2A to identify and retain the essential structural elements required for potent antifungal activity. nih.govresearchgate.net This process led to a non-macrocyclic active ingredient with a more concise and scalable synthesis route. nih.govresearchgate.net The primary molecular target for Florylpicoxamid is the quinone 'inside' (Qi) binding site of the mitochondrial cytochrome bc1 complex (also known as complex III). apvma.gov.aumorressier.comchemicalbook.com By binding to this site, it inhibits the electron transport chain, disrupting fungal respiration. researchgate.netresearchgate.net

Binding assays and affinity chromatography have confirmed that Florylpicoxamid is a potent inhibitor that binds specifically to the Qi site on the cytochrome b protein, a component of mitochondrial complex III. chemicalbook.comresearchgate.net This targeted action at the Qi site, rather than the Qo site targeted by strobilurin fungicides, means that no target-site-based cross-resistance with strobilurins is expected. researchgate.net

| Structural Feature | Role in Activity and Binding | Source |

|---|---|---|

| Picolinamide Core | Essential for the novel mode of action; binds to the Qi site of the cytochrome bc1 complex. | researchgate.netapvma.gov.au |

| (S)-alanyl ester | Derived from the natural antipode of alanine (B10760859), this chiral moiety is crucial for the high efficacy of the specific stereoisomer. | researchgate.netrsc.org |

| 1,1-bis(4-fluorophenyl)propan-2-yl group | Derived from lactic acid, this part of the molecule contributes to the overall conformation and binding affinity. | researchgate.netrsc.org |

| Non-macrocyclic structure | Simplifies synthesis compared to the natural product UK-2A, while retaining the key binding motifs of the pharmacophore. | nih.govresearchgate.net |

Enantioselective Considerations and Stereochemical Influence on Biological Activity

Chirality plays a critical role in the biological activity of many agrochemicals, and Florylpicoxamid is a prime example of strategic stereochemical design. The compound was intentionally developed as a single, highly active stereoisomer. researchgate.netrsc.org This approach maximizes biological efficacy, which allows for lower application rates in the field and minimizes the potential environmental impact of releasing less active or inactive stereoisomers. researchgate.netresearchgate.net

Florylpicoxamid possesses two stereocenters, a reduction from the four present in its predecessor, fenpicoxamid (B607437). nih.gov The synthesis of the most effective stereoisomer is achieved by utilizing the natural antipodes of L-alanine and lactic acid as starting materials, which aligns with green chemistry principles by using renewable resources. researchgate.netrsc.org The precise stereochemistry of the final molecule is critical for its interaction with the chiral environment of the target enzyme's binding pocket. The synthesis of a chiral analogue of Florylpicoxamid has been reported with a high diastereomeric ratio (>20:1 dr), underscoring the stereoselectivity of the process. researchgate.net

| Compound | Number of Stereocenters | Development Strategy | Source |

|---|---|---|---|

| Fenpicoxamid | 4 | Derived from post-fermentation conversion of UK-2A. | nih.gov |

| Florylpicoxamid | 2 | Developed as a single, highly efficacious stereoisomer to maximize activity and minimize environmental load. | nih.govresearchgate.netrsc.org |

Computational Chemistry Approaches for Predicting and Optimizing this compound Derivatives

Computational chemistry, particularly molecular modeling and docking simulations, has been instrumental in understanding the interactions between Florylpicoxamid and its target protein, cytochrome b. nih.govacs.org These techniques allow researchers to build three-dimensional models of the protein's binding site and simulate how the fungicide fits within it, predicting the binding affinity and orientation.

Molecular docking studies have been crucial in elucidating mechanisms of fungicide resistance. For instance, research on Colletotrichum gloeosporioides and Colletotrichum truncatum identified specific point mutations in the cytochrome b protein (CgCytb) that confer resistance to Florylpicoxamid. nih.govacs.org Docking simulations revealed that amino acid substitutions, such as A37V and S207L in C. gloeosporioides and N31S/A37V, A37V, and S207P in C. truncatum, lead to a reduction in the binding affinity between Florylpicoxamid and the mutant protein. nih.govacs.orgrevistacultivar.comnih.gov This reduced affinity, quantified by changes in binding free energy, provides a molecular-level explanation for the observed resistance, confirming that these mutations are indeed responsible. nih.govacs.org

| Fungal Species | Point Mutation in Cytochrome b | Effect on Binding Affinity (Predicted by Docking) | Source |

|---|---|---|---|

| Colletotrichum gloeosporioides | A37V, S207L | Reduced binding affinity between Florylpicoxamid and CgCytb. | nih.govrevistacultivar.com |

| Colletotrichum truncatum | N31S/A37V, A37V, S207P | Reduced binding affinity; confers varying levels of resistance. | acs.orgnih.gov |

Quantum chemical calculations offer a deeper understanding of molecular structure, reactivity, and reaction mechanisms by solving approximations of the Schrödinger equation. rsc.orgresearchgate.net These methods can be used to analyze transition state energies, reaction pathways, and electronic properties, which is invaluable for designing new molecules and optimizing synthetic routes. rsc.org

In the context of Florylpicoxamid, while specific quantum chemical studies on the final molecule are not extensively detailed in the public literature, computational mechanistic studies were vital in developing its synthesis. For example, such studies helped to understand the stereocontrol in the synthesis of the chiral α,α-diarylketone intermediate, revealing that C-H/π and π-π interactions, along with substituent effects, were crucial for achieving the desired stereochemistry. researchgate.net The design and synthesis of Florylpicoxamid were guided by Green Chemistry principles, including the use of renewable starting materials and the development of a convergent, stereoselective synthesis. rsc.org Quantum chemical calculations are a powerful tool in such endeavors, enabling the prediction of reaction outcomes and the rational design of catalysts and reaction conditions before costly and time-consuming experimental work. rsc.org These computational approaches allow for the analysis of electronic structure and reactivity, guiding the design of more effective and sustainable chemical processes. researchgate.net

Future Research Directions for Florylpicoxamid Phenol in Chemical Biology

Exploring Novel Biological Targets and Broadening Mechanistic Understanding

Florylpicoxamid's primary mechanism of action is the inhibition of the mitochondrial cytochrome bc1 complex (Complex III) at the quinone 'inside' (Qi) binding site. morressier.comchemicalbook.comapvma.gov.au This disruption of the electron transport chain effectively halts fungal respiration, preventing spore germination and arresting mycelial growth. nih.gov While this target is well-established, future research will likely delve into a more nuanced understanding of its interactions and explore potential secondary targets.

In-depth molecular docking and structural biology studies could further elucidate the precise binding interactions between the active phenol (B47542) metabolite of Florylpicoxamid (B6595160) and the Qi site. researchgate.netacs.org Understanding these interactions at an atomic level could reveal why Florylpicoxamid is potent against such a broad spectrum of Ascomycota and Basidiomycota pathogens. researchgate.net Research has already shown that while it shares a target site with its predecessor fenpicoxamid (B607437), their binding may not be identical. researchgate.net

Furthermore, investigating potential off-target effects or secondary mechanisms could provide a more complete picture of its biological activity. While Florylpicoxamid is known for its specificity, exploring its impact on other cellular processes in fungi could uncover new avenues for fungicide development or explain certain aspects of its efficacy. nih.gov Techniques like proteomics can reveal changes in the entire set of proteins within a fungus upon exposure to the compound, potentially identifying previously unknown affected pathways. nih.gov The development of synthetic sensors, such as those using bioluminescence resonance energy transfer (BRET), to monitor processes like autophagy in fungi, presents an innovative strategy for identifying novel fungicide candidates and targets. uwagnews.com

Strategies for Mitigating and Managing Resistance

A key advantage of Florylpicoxamid is its novel mode of action for many agricultural markets, which means there is no known cross-resistance with widely used fungicide classes like strobilurins (QoIs) and azoles (DMIs). nih.govresearchgate.netchemrobotics.in This makes it an invaluable tool for resistance management programs. regulations.govepa.gov However, the Fungicide Resistance Action Committee (FRAC) classifies the resistance risk for QiI fungicides as medium to high, necessitating proactive management strategies. regulations.govfrac.inforeinhardsbrunn-symposium.de

Future research must focus on several key areas to ensure the long-term viability of Florylpicoxamid:

Monitoring and Surveillance: Establishing robust, widespread monitoring programs to detect shifts in pathogen sensitivity is crucial. frac.info Recent studies have already begun to identify specific point mutations in the target protein (cytochrome b) that can confer resistance in pathogens like Colletotrichum gloeosporioides and Colletotrichum truncatum. acs.orgrevistacultivar.com For example, mutations at positions N31S, A37V, and S207P/L in the Cyt b protein have been linked to reduced sensitivity. acs.orgrevistacultivar.com Developing rapid diagnostic tools, such as allele-specific PCR (AS-PCR), can help in the early detection of these resistant mutations in the field. revistacultivar.com

Fitness of Resistant Mutants: Research indicates that some resistance mutations can lead to a significant drop in biological fitness, meaning the resistant strains may not thrive or compete well with the wild-type population in the absence of the fungicide. revistacultivar.com However, other mutations appear to carry little to no fitness penalty and may pose a greater risk. researchgate.net Continued investigation into the fitness costs associated with different resistance mutations is essential for predicting and managing resistance evolution.

Integrated Pest Management (IPM): The most effective strategy is to use Florylpicoxamid within a comprehensive IPM framework. regulations.govepa.gov This includes rotating or mixing it with fungicides that have different modes of action. frac.inforegulations.gov Label recommendations often suggest a maximum number of consecutive applications before switching to a different fungicide group to minimize selection pressure. frac.inforegulations.gov

| Pathogen | Key Mutations in Cyt b | Resistance Risk | Management Recommendation |

|---|---|---|---|

| Colletotrichum gloeosporioides | A37V, S207L | Moderate | Rotation with other fungicide classes. revistacultivar.com |

| Colletotrichum truncatum | N31S/A37V, A37V, S207P | Medium | No cross-resistance observed with other tested fungicides. acs.org |

| Zymoseptoria tritici | G37, L198 | Medium to High | Always apply in mixture with a partner from a different cross-resistance group. researchgate.netfrac.info |

Green Chemistry Advancements in Florylpicoxamid Synthesis and Degradation

The design and synthesis of Florylpicoxamid have been heavily influenced by the principles of Green Chemistry. researchgate.netrsc.orgacs.org Researchers aimed to create a molecule that was not only highly effective but also had a minimized environmental footprint. researchgate.net Future work in this area will continue to refine these processes.

Synthesis: The manufacturing process for Florylpicoxamid already incorporates several sustainable practices. It is produced as a single, highly active stereoisomer, which avoids the environmental load of less active isomers and reduces the required application rate. researchgate.net Key building blocks are derived from renewable resources like L-alanine, lactic acid, and furfural (B47365) (from lignocellulosic biomass). researchgate.netchemicalbook.comrsc.org This has resulted in the final active ingredient having a renewable carbon content of nearly 50%. researchgate.netrsc.org Future research could focus on:

Further optimizing reaction pathways to reduce the use of protecting groups and hazardous reagents. researchgate.netrsc.org

Exploring biocatalysis and novel catalytic systems to improve efficiency and reduce waste. digitellinc.com

Continuing to source starting materials from renewable feedstocks to enhance sustainability. digitellinc.com

Degradation: Florylpicoxamid was intentionally designed for rapid degradation after application. researchgate.netrsc.org In the environment, it dissipates primarily through microbial degradation in soil and a combination of hydrolysis and photolysis in water. corteva.com

Soil and Water: Under aerobic soil conditions, the half-life is very short, typically less than a day. corteva.com In water, hydrolysis and photolysis also contribute to its rapid breakdown. apvma.gov.aucorteva.com

Metabolites: The primary degradation pathway involves hydrolysis to the metabolite X12485649. apvma.gov.au Under alkaline conditions, further degradation to other minor metabolites can occur. regulations.gov

| Environment | Degradation Process | Laboratory Half-Life |

|---|---|---|

| Soil | Aerobic Microbial Degradation | 0.40 days corteva.com |

| Water (pH 7) | Hydrolysis | 16.7 days corteva.com |

| Water (pH 7) | Photolysis | 0.21 days corteva.com |

| Water/Sediment System | Aerobic Degradation (Total System) | 0.30 days corteva.com |

Future research should continue to characterize the environmental fate of Florylpicoxamid and its main metabolites to ensure a complete understanding of its ecological profile.

Interdisciplinary Research Approaches for Sustainable Chemical Development

The development of Florylpicoxamid is a testament to the power of interdisciplinary research, combining natural product chemistry, synthetic chemistry, and biology. researchgate.netnih.gov The sustainable future of chemical crop protection will increasingly rely on such collaborations. caws.org.nz

Computational Biology and AI: Integrating computational modeling and artificial intelligence (AI) can accelerate the discovery and optimization of new fungicides. missouri.eduinria.fr AI can be used to design and screen vast libraries of virtual molecules, predicting their efficacy and potential for resistance before they are ever synthesized, saving time and resources. missouri.eduinria.fr

Chemical Biology and Agronomy: A closer partnership between chemists and plant pathologists is essential. caws.org.nz Understanding the biology of fungal pathogens on a molecular level allows for the rational design of targeted, species-specific fungicides. nih.gov This approach moves away from broad-spectrum chemicals and towards more environmentally friendly, bespoke solutions.

Ecology and Chemistry: Assessing the broader ecological impact of a fungicide and its degradation products requires collaboration with environmental scientists and ecologists. This ensures that new chemicals are not only effective and economically viable but also fit within a sustainable agricultural ecosystem. caws.org.nz

Q & A

Q. How can researchers enhance the credibility of this compound’s reported biological activity?

- Methodological Answer : Validate findings through orthogonal assays (e.g., enzymatic vs. cell-based assays). Collaborate with independent labs for blind validation and share materials via public repositories (e.g., Addgene). Use standardized metrics like IC ± SEM and report effect sizes relative to established reference compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.